Di[1,1'-biphenyl]-4-yl phenylphosphonate
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Overview
Description
Di[1,1’-biphenyl]-4-yl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di[1,1’-biphenyl]-4-yl phenylphosphonate typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of di[1,1’-biphenyl]-4-yl phenylphosphonate may involve large-scale palladium-catalyzed processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Di[1,1’-biphenyl]-4-yl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Di[1,1’-biphenyl]-4-yl phenylphosphonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of di[1,1’-biphenyl]-4-yl phenylphosphonate involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Diphenyl phosphonate
- Phenylphosphonic acid
Uniqueness
Di[1,1’-biphenyl]-4-yl phenylphosphonate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific coordination environments or reactivity patterns .
By understanding the synthesis, reactions, applications, and mechanisms of di[1,1’-biphenyl]-4-yl phenylphosphonate, researchers can better harness its potential in various scientific and industrial fields.
Properties
CAS No. |
89410-44-6 |
---|---|
Molecular Formula |
C30H23O3P |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-phenyl-4-[phenyl-(4-phenylphenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C30H23O3P/c31-34(30-14-8-3-9-15-30,32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
InChI Key |
PALRBCWJNOXMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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